L-Phenylalanine-3-13C

Overview

Description

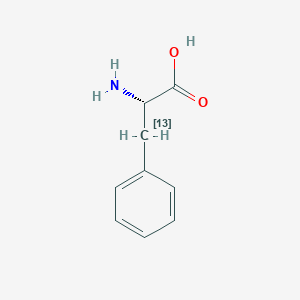

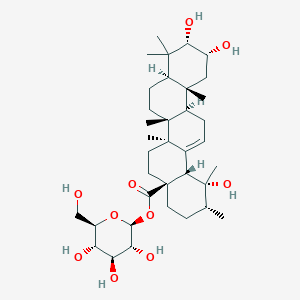

L-Phenylalanine-3-13C is the 13C-labeled L-Phenylalanine . It is an essential amino acid isolated from Escherichia coli . Phenylalanine is an aromatic nonpolar amino acid . Degradation of phenylalanine results in the formation of acetoacetate and fumarate .

Synthesis Analysis

The asymmetric carbon corresponding to the 2-position in phenylalanine was introduced by the diastereoselective alkylation of Dellaria’s oxazinone with [α-13C]benzyl bromides . Biosynthesis of L-phenylalanine from aromatic precursor benzaldehyde was performed by using two modules LtaE P.p-A8H B.t-RidA and PheDH- FDH V120S in one host cell .Molecular Structure Analysis

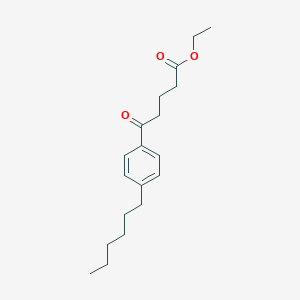

The molecular formula of L-Phenylalanine-3-13C is C9H11NO2 . The molecular weight is 166.18 g/mol . The InChI is InChI=1S/C9H11NO2/c10-8 (9 (11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2, (H,11,12)/t8-/m0/s1/i6+1 .Chemical Reactions Analysis

The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .Physical And Chemical Properties Analysis

The solubility behavior and the solute–solvent interaction of L-Phenylalanine in each selected monosolvent were explored by the empirical solvents’ polarity parameter (ET (30)), hydrogen bonding, cohesive energy density, molecular structure, viscosity, and Hansen solubility parameters (HSPs) .Scientific Research Applications

Application in Polymerization Catalysis

Scientific Field

Polymer Chemistry

Summary of Application

L-Phenylalanine-3-13C is used in the ring-opening polymerization of lactide. This process is crucial for the production of Polylactide (PLA), a biocompatible and biodegradable polymer widely used in diverse biomedical applications .

Methods of Application

The catalytic activity of Cu-(Phe)2 and Zn-(Phe)2 metal-amino acid co-assemblies was explored as potential catalysts of the ring-opening polymerization (ROP) of lactide into PLA. The catalytic activity of the assemblies was monitored at different temperatures and solvents using 1H-NMR spectroscopy .

Results

Zn-(Phe)2 achieved >99% conversion of lactide to PLA within 12 hours in toluene under reflux conditions and was found to have first-order kinetics. The resulting PLA had an average molecular weight of 128 kDa and a dispersity index of 1.25 .

Application in Biosynthesis

Scientific Field

Bioengineering

Summary of Application

L-Phenylalanine-3-13C is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .

Methods of Application

An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

Results

The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The biosynthetic pathway was expanded to produce L-phenylalanine from benzyl alcohol, constructing the cofactor self-sufficient biosynthetic pathway to synthesize L-phenylalanine without any additional reductant .

Application in Nocuolin A Synthesis

Scientific Field

Biochemistry

Summary of Application

L-Phenylalanine-3-13C is used as a supplement in liquid growth culture of Nostoc species to study the involvement of noc operon (NoA biosynthesis operon) in NoA (nocuolin A) synthesis .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

The specific results or outcomes obtained are not detailed in the source .

Application in Phenylalanine Hydroxylase Activity Evaluation

Summary of Application

L-Phenylalanine-3-13C is used to evaluate the 13 CO 2 level of phenylalanine hydroxylase activity via 13 C phenylalanine breath test .

Results

Application in Tropane Alkaloids and Phenolics Production

Scientific Field

Plant Biochemistry

Summary of Application

L-Phenylalanine is applied to adventitious root cultures to study its effects on root growth and production of tropane alkaloids and phenolics in Hyoscyamus niger .

Methods of Application

Different concentrations of L-Phenylalanine (0.25, 0.50, and 1.00 mM L-Phe) were applied to adventitious root cultures for different culture durations .

Results

Application in Metabolomics, Proteomics, and Metabolism

Summary of Application

L-Phenylalanine-3-13C is used in metabolomics, proteomics, and metabolism studies .

Results

Application in Protein NMR

Summary of Application

L-Phenylalanine-3-13C is used to introduce 13C-19F spin systems into the deuterated aromatic side chains of phenylalanine as reporters for various protein NMR applications .

Methods of Application

The method is based on the synthesis of [4-13C, 2,3,5,6-2H4] 4-fluorophenylalanine from the commercially available isotope sources .

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3-phenyl(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-JCNVXSMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514736 | |

| Record name | L-(beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine-3-13C | |

CAS RN |

136056-02-5 | |

| Record name | L-(beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

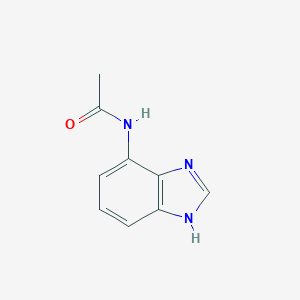

![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)

![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)